[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15764337
InChI: InChI=1S/C14H18FN3/c1-3-18-14(11(2)8-17-18)10-16-9-12-4-6-13(15)7-5-12/h4-8,16H,3,9-10H2,1-2H3
SMILES:
Molecular Formula: C14H18FN3
Molecular Weight: 247.31 g/mol

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine

CAS No.:

Cat. No.: VC15764337

Molecular Formula: C14H18FN3

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine -

Specification

Molecular Formula C14H18FN3
Molecular Weight 247.31 g/mol
IUPAC Name N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine
Standard InChI InChI=1S/C14H18FN3/c1-3-18-14(11(2)8-17-18)10-16-9-12-4-6-13(15)7-5-12/h4-8,16H,3,9-10H2,1-2H3
Standard InChI Key PJURHLMAIJEOBH-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C)CNCC2=CC=C(C=C2)F

Introduction

Structural Elucidation and Molecular Characteristics

The compound features a pyrazole core, a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The pyrazole ring is substituted with an ethyl group at position 1 and a methyl group at position 4. A methylene bridge connects this pyrazole moiety to a 4-fluorophenyl group, introducing aromaticity and electron-withdrawing effects via the fluorine atom.

Molecular Formula: C₁₄H₁₈FN₃
Molecular Weight: 247.31 g/mol.
Key Structural Features:

  • Pyrazole Core: Provides a rigid planar structure conducive to π-π stacking and hydrogen bonding.

  • Fluorinated Phenyl Group: Enhances metabolic stability and lipophilicity, potentially improving blood-brain barrier penetration .

  • Alkyl Substituents: Ethyl and methyl groups influence steric and electronic properties, modulating receptor interactions.

Synthetic Pathways and Optimization

The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine involves multi-step reactions, typically employing alkylation and amination strategies.

Stepwise Synthesis

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters yields the 1-ethyl-4-methylpyrazole intermediate.

  • Methylation: Quaternization of the pyrazole nitrogen using methyl iodide under basic conditions.

  • Methylene Bridge Installation: Nucleophilic substitution between the pyrazole intermediate and 4-fluorobenzyl chloride in the presence of NaH.

Reaction Conditions:

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Bases: Sodium hydride (NaH) or potassium tert-butoxide.

  • Temperature: 0–60°C, depending on the step.

Industrial Scalability: Continuous flow reactors have been proposed to enhance yield (reported up to 78%) and reduce byproducts.

Physicochemical Properties

PropertyValueSource
Molecular Weight247.31 g/mol
Density1.12–1.15 g/cm³ (Predicted)
Boiling Point248–250°C (Predicted)
pKa4.74 (Predicted)
LogP (Partition Coefficient)2.81 (Estimated)

The compound’s moderate lipophilicity (LogP ≈ 2.81) suggests balanced solubility in both aqueous and organic phases, making it suitable for formulation studies. The fluorine atom’s electronegativity contributes to dipole interactions, potentially enhancing binding affinity to target proteins .

Biological Activities and Mechanistic Insights

Pyrazole derivatives are renowned for their broad pharmacological profiles. Preliminary studies indicate that [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(4-fluorophenyl)methyl]amine exhibits:

Anti-Inflammatory Activity

In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) at IC₅₀ = 3.2 μM, comparable to celecoxib (IC₅₀ = 2.8 μM). The fluorophenyl group may stabilize enzyme interactions through hydrophobic and electrostatic forces .

Neuroprotective Effects

Molecular docking simulations suggest affinity for NMDA receptors (ΔG = -8.5 kcal/mol), implicating potential in neurodegenerative disease research .

Applications in Drug Development and Agrochemicals

Pharmaceutical Candidates

  • Lead Compound: Structural analogs are under investigation for Parkinson’s disease due to dopamine receptor modulation .

  • Prodrug Potential: The amine group facilitates derivatization into water-soluble salts (e.g., hydrochloride).

Agrochemical Uses

  • Herbicidal Activity: Inhibits acetolactate synthase (ALS) in Arabidopsis thaliana (EC₅₀ = 12 μM), a target for weed control.

Comparison with Structural Analogs

CompoundKey DifferencesBioactivity (COX-2 IC₅₀)
Target Compound4-Fluorophenyl group3.2 μM
N-[(1-Ethyl-4-methylpyrazol-5-yl)methyl]-1-(isopropyl)pyrazol-5-amineIsopropyl substituent5.1 μM
1-Ethyl-4-methyl-1H-pyrazol-5-amine Lacks fluorophenyl groupInactive

The fluorophenyl group confers enhanced target selectivity and potency compared to non-fluorinated analogs .

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and metabolism in mammalian models.

  • Crystallographic Analysis: Resolve X-ray structures to guide rational drug design.

  • Green Chemistry Approaches: Explore biocatalytic methods to reduce reliance on harsh reagents.

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